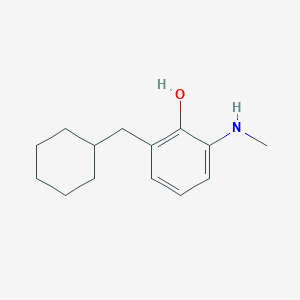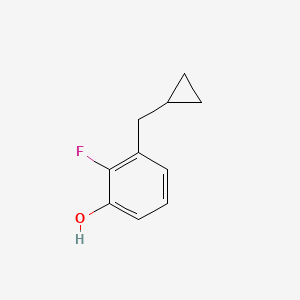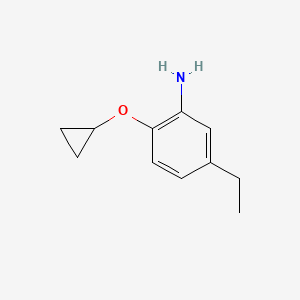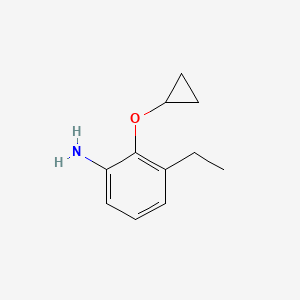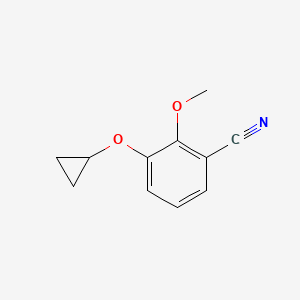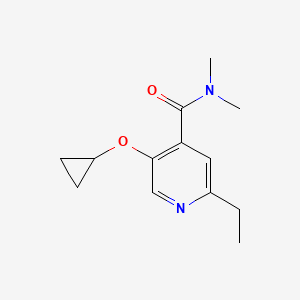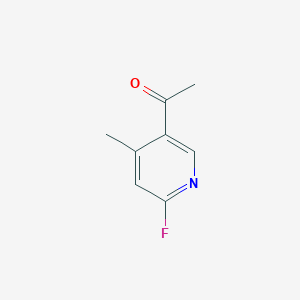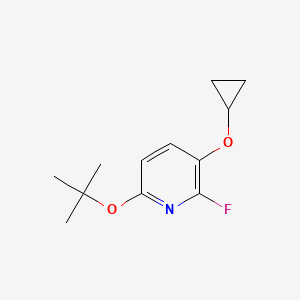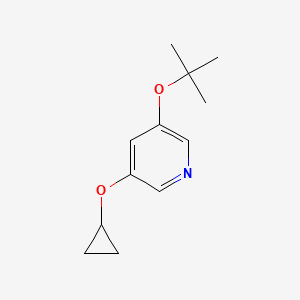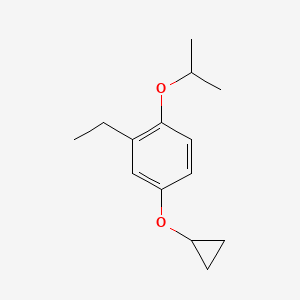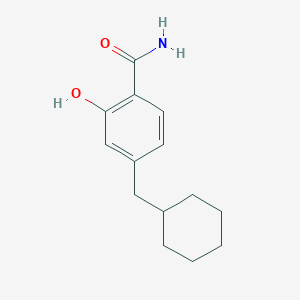
4-(Cyclohexylmethyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylmethyl)-2-hydroxybenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexylmethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethyl)-2-hydroxybenzamide typically involves the reaction of 4-(Cyclohexylmethyl)phenol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common methods used to purify the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of cyclohexylmethyl ketone derivatives.
Reduction: Formation of cyclohexylmethyl amine derivatives.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
4-(Cyclohexylmethyl)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylmethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclohexylmethyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
4-(Cyclohexylmethyl)phenol: Lacks the amide group but shares the cyclohexylmethyl substitution.
2-Hydroxybenzamide: Lacks the cyclohexylmethyl group but shares the benzamide core and hydroxyl group.
Uniqueness: 4-(Cyclohexylmethyl)-2-hydroxybenzamide is unique due to the combination of the cyclohexylmethyl group and the hydroxyl-substituted benzamide core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its interactions with biological targets and its overall stability.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-(cyclohexylmethyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H19NO2/c15-14(17)12-7-6-11(9-13(12)16)8-10-4-2-1-3-5-10/h6-7,9-10,16H,1-5,8H2,(H2,15,17) |
Clé InChI |
YUENURNNNAWJLS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=CC(=C(C=C2)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



